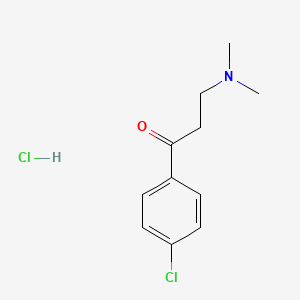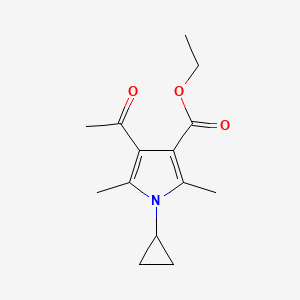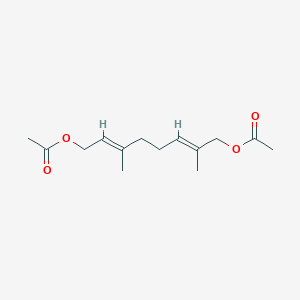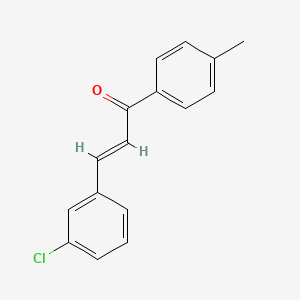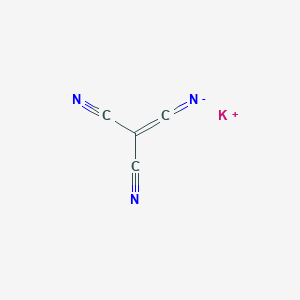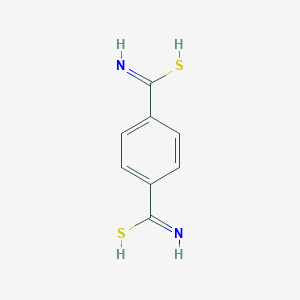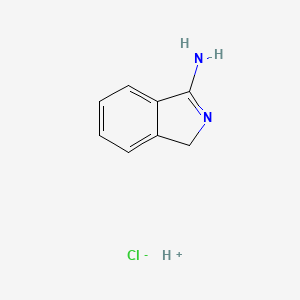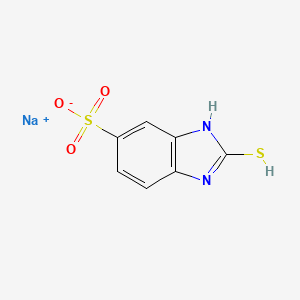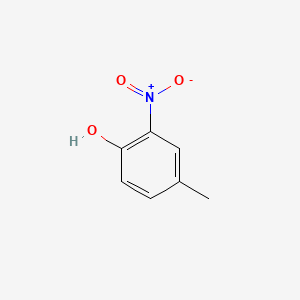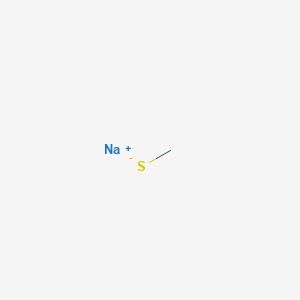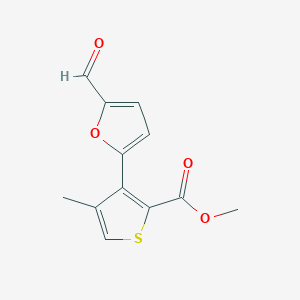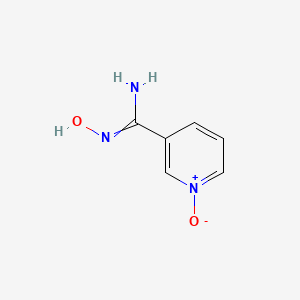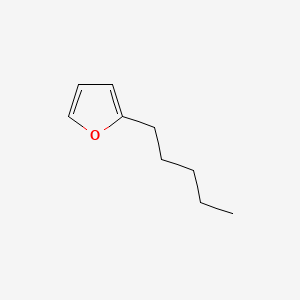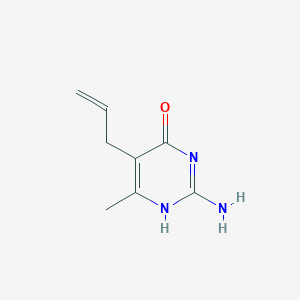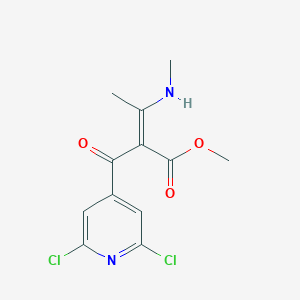
methyl (Z)-2-(2,6-dichloropyridine-4-carbonyl)-3-(methylamino)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (Z)-2-(2,6-dichloropyridine-4-carbonyl)-3-(methylamino)but-2-enoate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dichloropyridine ring and a but-2-enoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-(2,6-dichloropyridine-4-carbonyl)-3-(methylamino)but-2-enoate typically involves multi-step organic reactions. One common approach is the acylation of 2,6-dichloropyridine with a suitable acylating agent to introduce the carbonyl group. This is followed by the formation of the but-2-enoate ester through esterification reactions. The methylamino group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Methyl (Z)-2-(2,6-dichloropyridine-4-carbonyl)-3-(methylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The dichloropyridine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (Z)-2-(2,6-dichloropyridine-4-carbonyl)-3-(methylamino)but-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific targets.
相似化合物的比较
Similar Compounds
Methyl (Z)-2-(2,6-dichloropyridine-4-carbonyl)-3-(amino)but-2-enoate: Similar structure but with an amino group instead of a methylamino group.
Ethyl (Z)-2-(2,6-dichloropyridine-4-carbonyl)-3-(methylamino)but-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (Z)-2-(2,6-dichloropyridine-4-carbonyl)-3-(methylamino)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
methyl (Z)-2-(2,6-dichloropyridine-4-carbonyl)-3-(methylamino)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-6(15-2)10(12(18)19-3)11(17)7-4-8(13)16-9(14)5-7/h4-5,15H,1-3H3/b10-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWPKTOIGOKRIA-POHAHGRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C1=CC(=NC(=C1)Cl)Cl)C(=O)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C1=CC(=NC(=C1)Cl)Cl)/C(=O)OC)/NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
